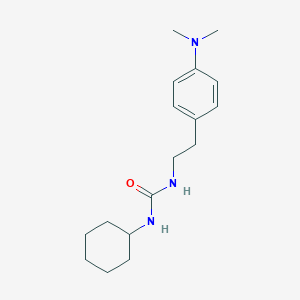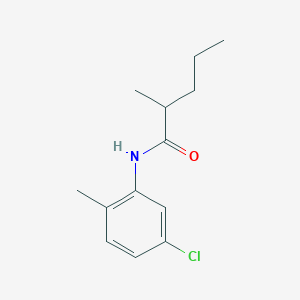
1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. This molecule has shown promising results in preclinical studies for the treatment of cancer, particularly in hematological malignancies.
作用機序
1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea selectively targets Pol I transcription by binding to the DNA template and inhibiting the recruitment of transcription factors required for transcription initiation. This leads to the downregulation of ribosomal RNA synthesis and subsequent cell death in cancer cells. This compound has also been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It selectively inhibits Pol I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent cell death in cancer cells. This compound has also been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. In addition, this compound has been shown to have anti-tumor activity in vivo and in vitro.
実験室実験の利点と制限
One advantage of 1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea is its selectivity for Pol I transcription, which allows for targeted inhibition of cancer cells. This compound has also been shown to have low toxicity in non-cancerous cells, making it a promising candidate for cancer therapy. However, one limitation of this compound is its limited solubility, which can make it difficult to administer in vivo. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
将来の方向性
There are several potential future directions for 1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea research. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another area of focus is the identification of biomarkers that can predict response to this compound treatment. Additionally, further preclinical studies are needed to determine the safety and efficacy of this compound in humans, and clinical trials will be necessary to evaluate its potential as a cancer therapy. Finally, this compound may have potential for use in combination with other cancer treatments, such as chemotherapy or immunotherapy, to improve treatment outcomes.
合成法
1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea is synthesized through a multi-step process, starting with the reaction of 4-dimethylaminobenzaldehyde with cyclohexanone to form 4-(dimethylamino)cyclohex-3-enone. This intermediate is then reacted with urea and sodium methoxide to form this compound. The synthesis process is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
1-Cyclohexyl-3-(4-(dimethylamino)phenethyl)urea has been extensively studied for its potential therapeutic use in cancer treatment. It has been shown to selectively inhibit Pol I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent cell death in cancer cells. This compound has shown efficacy in preclinical studies for the treatment of hematological malignancies, including acute myeloid leukemia and multiple myeloma.
特性
分子式 |
C17H27N3O |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
1-cyclohexyl-3-[2-[4-(dimethylamino)phenyl]ethyl]urea |
InChI |
InChI=1S/C17H27N3O/c1-20(2)16-10-8-14(9-11-16)12-13-18-17(21)19-15-6-4-3-5-7-15/h8-11,15H,3-7,12-13H2,1-2H3,(H2,18,19,21) |
InChIキー |
RYGLZBAPJKJIAB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NC2CCCCC2 |
正規SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)



![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)


